N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide - 1365964-04-0

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide

Catalog Number: EVT-1692414
CAS Number: 1365964-04-0
Molecular Formula: C12H10BrClN2OS
Molecular Weight: 345.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is a new anti-aggregating agent. It is metabolized in vivo to generate the corresponding diacid SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist [].
  • Relevance: While SR 121787's structure differs significantly from N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide, both compounds share a central 1,3-thiazole ring. Additionally, both are investigated for their potential in treating cardiovascular diseases, albeit through different mechanisms. SR 121787 targets platelet aggregation [], while the target of N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide remains unspecified in the provided context.

N-[4-[6-(Isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide ([(11)C]4)

  • Compound Description: [(11)C]4 is a radiolabeled compound developed for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. It demonstrates high binding affinity for mGlu1 and a favorable kinetic profile for quantitative analysis in PET studies [].

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide

  • Compound Description: These compounds are a series of PET tracers designed for imaging the metabotropic glutamate 1 (mGlu1) receptor in melanoma. They exhibit high uptake in melanoma tumors and reduced uptake in non-target brain tissues [].

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylureas

  • Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity. Compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxyphenyl-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea were identified as potent anti-inflammatory agents, potentially acting as p38 kinase inhibitors [].

N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amines

  • Compound Description: This series of compounds was synthesized and investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease and diabetes [].

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

  • Compound Description: This compound is a simple acetamide derivative of 2-amino-4-phenylthiazole, structurally characterized by X-ray crystallography [].

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides

  • Compound Description: This series of compounds was synthesized and screened for antifungal and antibacterial activity, with some demonstrating promising antimicrobial properties [].

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide

  • Compound Description: This compound is a benzamide derivative of 2-amino-4-(4-fluorophenyl)thiazole. Its crystal structure has been elucidated, revealing key structural features and intermolecular interactions [].

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

  • Compound Description: This compound is another benzamide derivative of a 2-amino-4-arylthiazole, structurally characterized by single-crystal X-ray diffraction [].

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound is a complex heterocyclic molecule incorporating a 1,3-thiazole ring, a pyrazole ring, and a triazole ring. It's structurally characterized by X-ray crystallography [].

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

  • Compound Description: This compound is a simple acetamide derivative of 2-amino-4-(4-chlorophenyl)thiazole, with its crystal structure determined by X-ray diffraction [].

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

  • Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a known glycogen synthase kinase 3β (GSK-3β) inhibitor [].

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

  • Compound Description: This compound is a sulfonamide derivative of a 2-amino-4-arylthiazole, structurally characterized by X-ray crystallography [].

N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)

  • Compound Description: AR-A014418 is a known glycogen synthase kinase 3β (GSK-3β) inhibitor [].

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide

  • Compound Description: This compound is an acetohydrazide derivative incorporating a 1,3-thiazole ring. Its molecular conformation and crystal packing are influenced by intra- and intermolecular hydrogen bonding interactions [].

N-[4-Ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide

  • Compound Description: This compound is a complex heterocyclic molecule incorporating a 1,3-thiazole ring, a triazole ring, and a ferrocene moiety. Synthesized as a potential anticancer agent, its crystal structure shows intermolecular hydrogen bonding interactions [].

2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide

  • Compound Description: This compound is a complex hydrazide derivative containing a 1,3-thiazole ring. Its structure is stabilized by intermolecular hydrogen bonding interactions [].

2-(4-(4-Bromophenyl)thiazol-2-yl)isoindoline-1,3-dione

  • Compound Description: This compound is a thiazole-substituted isoindoline-1,3-dione derivative. Its crystal structure has been determined, revealing its molecular geometry and packing arrangement [].

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

  • Compound Description: This compound is a complex heterocyclic molecule containing a 1,3-thiazole ring and a triazole ring. It's designed as a potential fungicidal agent and structurally characterized by X-ray crystallography [].

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: NTB is an analogue of nitazoxanide, a broad-spectrum antiparasitic compound. NTB exhibits potent in vitro activity against Trypanosoma cruzi and Leishmania mexicana, showing potential as an antiparasitic agent [].

5-{[4-(4-Bromophenyl)thiazol-2-yl]aminomethylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Compound Description: This compound is a thiazole derivative containing a 1,3-dioxane-4,6-dione ring. Its molecular structure is characterized by X-ray crystallography, revealing key structural features and intermolecular interactions [].

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This series of quinazolin-4(1H)-one derivatives, incorporating a 1,3-thiazole ring, was designed and synthesized as potential anticancer agents. Some compounds showed promising activity against colorectal adenocarcinoma cells [].

Diazidobis[4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide-κ2 N1,O3]nickel(II)

  • Compound Description: This compound is a nickel(II) complex with two 4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide ligands and two azide anions. Its structure is characterized by X-ray crystallography [].

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

  • Compound Description: TAK-715 is a potent and orally active p38 MAP kinase inhibitor. It exhibits anti-inflammatory activity by inhibiting TNF-alpha production and shows promise as a potential rheumatoid arthritis treatment [].

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

  • Compound Description: This series of compounds was designed and synthesized as potential antihypertensive and cardiotropic agents, targeting the angiotensin II receptor [].

4-(4-Carboxy-1,3-thiazol-2-yl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate dihydrate

  • Compound Description: This compound is a salt formed between a 4-(4-carboxy-1,3-thiazol-2-yl)pyridinium cation and a 3-carboxy-4-hydroxybenzenesulfonate anion. Its crystal structure has been determined [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound is a complex molecule containing a 1,3-thiazole ring and a pyrazole ring. Its structure has been elucidated using spectroscopic techniques [].

4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole)

  • Compound Description: Sulfathiazole is an antibacterial sulfa drug that inhibits corrosion on carbon steel surfaces [].

3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acids and Their Derivatives

  • Compound Description: This group of compounds, featuring a beta-amino acid structure with a 1,3-thiazole ring, was synthesized and evaluated for biological activity. Some exhibited antimicrobial activity, while one showed potential as a plant growth regulator [].

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

  • Compound Description: This compound is a complex heterocyclic molecule containing a 1,3-thiazole ring and a benzothiazine ring. Its structure is characterized by X-ray crystallography [].
  • Compound Description: PTSA is a Schiff base containing a 1,3-thiazole ring. Both PTSA and its Mn(II) complex have been studied for their antibacterial activity against various bacterial strains [].

[CuCl2(TzHy)] [TzHy = (4,5-dihydro-1,3-thiazol-2-yl)hydrazine]

  • Compound Description: This copper complex features a (4,5-dihydro-1,3-thiazol-2-yl)hydrazine ligand and exhibits weak antiferromagnetic interactions [].

(E)-4-(4-Chlorophenyl)-N-(5-methyl-1,3-benzodioxol-5-ylmethylene)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

  • Compound Description: This compound is a complex heterocyclic molecule incorporating a 1,3-thiazole ring and a triazole ring. It is synthesized as a potential fungicidal agent [].

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

  • Compound Description: This nitro-substituted benzamide derivative of 2-amino-5-nitrothiazole is structurally characterized by X-ray crystallography, revealing key features and intermolecular interactions [].

5-{[4-(4-Bromophenyl)thiazol-2-yl]aminomethylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Compound Description: This compound is a thiazole derivative containing a 1,3-dioxane-4,6-dione ring. Its molecular structure is characterized by X-ray crystallography, revealing key structural features and intermolecular interactions [].

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

  • Compound Description: This compound is a quinazolinone derivative containing a 1,3-thiazole ring. It's synthesized and structurally characterized by X-ray crystallography, revealing its molecular conformation and key structural parameters [].

N-[(4-Phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-Bromophenyl)thiazol-2-yl]carbamothioyl}benzamide

  • Compound Description: These two thiourea derivatives are potential active pharmaceutical ingredients (APIs) and have been structurally characterized by synchrotron X-ray diffraction [].

3-N-Alkoxyphthalimido-5-arylidene-2-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones

  • Compound Description: This series of compounds incorporates a 1,3-thiazole ring within a larger heterocyclic framework. They are synthesized and characterized, with their structural features and potential applications explored [].

4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl 2,2,2-trifluoroacetate

  • Compound Description: This compound is a thiazole-based sulfonamide derivative. Its crystal structure, determined by X-ray diffraction, reveals key features like its L-shape conformation and intermolecular hydrogen bonding patterns [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic compounds incorporates both 1,3-thiazole and 1,3,4-oxadiazole rings and is explored for potential urease inhibitory activity and low cytotoxicity [].

2-((1E)-1-{2-[(2Z)-4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)pyridin-1-ium bromide monohydrate

  • Compound Description: This compound, a hydrated molecular salt, contains a 1,3-thiazole ring and is characterized by X-ray crystallography. The crystal structure reveals intermolecular interactions like hydrogen bonding and C—Br⋯π interactions [].

2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Compound Description: This simple acetamide derivative of 2-amino-4-(4-chlorophenyl)thiazole is structurally characterized by X-ray crystallography, revealing its molecular geometry and intermolecular hydrogen bonding patterns [].

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

  • Compound Description: This series of compounds, incorporating both a 1,3-thiazole and an imidazole ring, was synthesized and screened for anticancer activity. The results showed promise for their development as new anticancer agents [].

Properties

CAS Number

1365964-04-0

Product Name

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide

Molecular Formula

C12H10BrClN2OS

Molecular Weight

345.64 g/mol

InChI

InChI=1S/C12H10BrClN2OS/c1-7(14)11(17)16-12-15-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16,17)

InChI Key

QGOPOEHWHFZBQM-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)Cl

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.